molecular formula C19H21ClN2O3 B2912751 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034302-36-6

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2912751
CAS No.: 2034302-36-6
M. Wt: 360.84
InChI Key: MVGJHLAHWOXKGQ-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is an intricate organic molecule that has gained attention in various fields of research. This compound, notable for its complex structure, comprises a pyridinyl and piperidinyl group connected via an ether linkage to a phenoxypropanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one generally involves multiple steps:

  • Formation of 3-chloropyridin-4-ol: : The synthesis may begin with chlorination of pyridine to introduce the chlorine atom at the 3-position.

  • Etherification: : This step involves reacting 3-chloropyridin-4-ol with a suitable halogenated piperidine under basic conditions to form the 4-((3-chloropyridin-4-yl)oxy)piperidine.

  • Condensation: : The final step typically includes the condensation of the piperidinyl ether with a 2-phenoxypropan-1-one derivative, facilitated by acidic or basic catalysis.

Industrial Production Methods: In industrial settings, the synthesis process is scaled up with optimized conditions for higher yield and purity, often employing continuous flow reactors and automated systems to ensure consistency.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one exhibits various types of chemical reactions, notable for its responsiveness to different reagents and conditions:

Oxidation: : The compound can undergo oxidation reactions primarily at the piperidinyl ring, leading to the formation of N-oxide derivatives.

Reduction: : Reduction typically targets the ketone group in the 2-phenoxypropanone moiety, resulting in the formation of alcohol derivatives.

Substitution: : Both nucleophilic and electrophilic substitution reactions are common, especially on the pyridinyl and phenoxy rings. Common reagents include halogens, alkylating agents, and nitrating agents.

Major Products: : Depending on the reaction conditions, the major products can range from oxidized derivatives, reduced alcohols, to various substituted compounds on the aromatic rings.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one has found applications across numerous research fields:

  • Chemistry: : As a reactant in organic synthesis and as an intermediate in the preparation of complex organic molecules.

  • Biology: : Used in the study of biochemical pathways and cellular interactions, often serving as a probe or ligand.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one exerts its effects is diverse, depending on its application:

  • Molecular Targets: : The compound may interact with various proteins, enzymes, or receptors within biological systems, modulating their activity.

  • Pathways Involved: : It may influence signal transduction pathways, oxidative stress responses, and metabolic processes.

Comparison with Similar Compounds

In comparison to structurally similar compounds, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one stands out due to its specific structural features and reactivity profiles.

List of Similar Compounds

  • 1-(4-((2-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

  • 1-(4-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

  • 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylpropan-1-one

This uniqueness is highlighted by its distinct molecular interactions and chemical properties, which are leveraged in its various scientific and industrial applications.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-14(24-15-5-3-2-4-6-15)19(23)22-11-8-16(9-12-22)25-18-7-10-21-13-17(18)20/h2-7,10,13-14,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGJHLAHWOXKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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